molecular formula C14H8N2S4 B116540 2,2'-Dithiobisbenzothiazole CAS No. 120-78-5

2,2'-Dithiobisbenzothiazole

Cat. No. B116540
CAS RN: 120-78-5
M. Wt: 332.5 g/mol
InChI Key: AFZSMODLJJCVPP-UHFFFAOYSA-N
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Description

2,2’-Dithiobis(benzothiazole) (DM) is an excellent accelerant for rubber vulcanization . It belongs to the class of organic compounds known as benzothiazoles, which are organic compounds containing a benzene fused to a thiazole ring .


Synthesis Analysis

The synthesis of 2,2’-Dithiobis(benzothiazole) involves the introduction of ozone at a stirring speed of 90 revolutions per minute for 1.5 hours . After the reaction is completed, the system material is cooled to 5 °C and passed through a centrifuge at 900 rpm . The solid is then dried for 4-5 hours to obtain 2,2’-dithiobisbenzothiazole .


Molecular Structure Analysis

The molecular formula of 2,2’-Dithiobisbenzothiazole is C14H8N2S4, and its molecular weight is 332.47 .


Chemical Reactions Analysis

2,2’-Dithiobisbenzothiazole undergoes redox-induced S–S bond cleavage, leading to various binding modes of thiolates in a series of mononuclear and dinuclear ruthenium complexes .


Physical And Chemical Properties Analysis

2,2’-Dithiobisbenzothiazole is a cream to light yellow powder . It is insoluble in water . Its melting point is 177-180 °C .

Scientific Research Applications

Biological Relevance and Sulfhydryl Group Determination

2,2'-Dithiobisbenzothiazole (MBTS) has significant relevance in biological contexts. A study by Ellman (1959) showcased a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, implicating MBTS in the study of protein structures and functions (Ellman, 1959).

Pharmacophoric Features in Drug Discovery

Weekes and Westwell (2009) highlighted that substituted 2-arylbenzothiazoles, closely related to MBTS, emerged as important pharmacophores in diagnostic and therapeutic settings. This underlines the potential of MBTS derivatives in drug discovery (Weekes & Westwell, 2009).

Redox Chemistry and Metal Binding

Dhara et al. (2021) demonstrated the reduction of MBTS leading to various binding modes in ruthenium complexes, drawing parallels to [2Fe-2S] clusters. This study highlights MBTS's role in redox chemistry and metal-ligand interactions (Dhara, Panda, & Lahiri, 2021).

Utility in Cyclization of β-Amino Acids

Kanwar and Sharma (2006) reported on the use of MBTS in mediating the cyclization of β-amino acids, demonstrating its cost-effectiveness and high yield potential in industrial applications (Kanwar & Sharma, 2006).

Interaction with Metal Surfaces

Woods, Hope, and Watling (2000) investigated MBTS's interaction with metal surfaces, particularly in the context of sulfide mineral flotation, highlighting its potential in industrial processes involving metals (Woods, Hope, & Watling, 2000).

Safety And Hazards

2,2’-Dithiobisbenzothiazole may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . It is combustible and emits very toxic fumes of oxides of carbon, nitrogen, and sulfur when heated to decomposition .

Future Directions

2,2’-Dithiobisbenzothiazole is a versatile compound with diverse applications including the rubber industry and chemical synthesis . Future research may focus on its photochemical dynamics, efficient green synthesis, and application in anti-cancer agents .

properties

IUPAC Name

2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole
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InChI

InChI=1S/C14H8N2S4/c1-3-7-11-9(5-1)15-13(17-11)19-20-14-16-10-6-2-4-8-12(10)18-14/h1-8H
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InChI Key

AFZSMODLJJCVPP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SSC3=NC4=CC=CC=C4S3
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Molecular Formula

C14H8N2S4
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DSSTOX Substance ID

DTXSID1020146
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Molecular Weight

332.5 g/mol
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Physical Description

2,2'-dithiobisbenzothiazole is a cream to light yellow powder. (NTP, 1992), Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Water or Solvent Wet Solid, Pale yellow or cream to off-white odorless solid; [HSDB] Colorless to pale yellow powder; [MSDSonline], YELLOW POWDER WITH CHARACTERISTIC ODOUR.
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Flash Point

518 °F (NTP, 1992), 257 °C
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992), INSOLUBLE IN WATER; AT 25 °C LESS THAN 0.5 G/100 ML ACETONE OR BENZENE, 0.2 G/100 ML CARBON TETRACHLORIDE, 0.5 G/100 ML NAPHTHA, 0.2 G/100 ML ALCOHOL, 0.2 G/100 ML ETHER; SOMEWHAT MORE SOL IN CHLOROFORM THAN CARBON TETRACHLORIDE, In water, <10mg/L, Solubility in water: very poor
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Density

1.54 (NTP, 1992) - Denser than water; will sink, 1.50, Density (at 20 °C): 1.5 g/cm³
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Impurities

Impurities found in product: oil, sodium chloride, mercaptobenzothiazole, water, petroleum ether extractables
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Product Name

2,2'-Dithiobisbenzothiazole

Color/Form

PALE YELLOW NEEDLES FROM BENZENE, FREE-FLOWING POWDER, Cream to off-white powder or pellets

CAS RN

120-78-5
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Melting Point

334 °F (NTP, 1992), 180 °C, MP: 168 °C MIN /COMMERCIAL PRODUCT/
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Synthesis routes and methods I

Procedure details

To a reactor fitted with a stirrer, condenser and addition funnel was charged 20 parts of mercaptobenzothiazole (MBT) and 160 parts of methanol. The mixture was heated and refluxed at atmospheric pressure until the MBT dissolved. To the solution was then mixed, by adding dropwise, 46.8 parts of a methanol solution of 30 weight percent hydrogen peroxide which had been prepared by dissolving 6.8 parts of 30 weight percent hydrogen peroxide in 40 parts methanol while stirring the mixture at reflux. After the addition, the resultant mixture was stirred for an additional 20 minutes. The mixture was then allowed to cool to about 20° C. and was filtered. The dibenzothiazolyl disulfide produced was dried under vacuum at 40° C. and its melting point determined to be 180° C. The melting point was determined with a capillary tube with a heating rate of 1° C. per minute. In the conduct of the reaction, only water was formed as a byproduct instead of the typical organic impurity precipitates mixed with the disulfide which typically occur during the oxidation of the sodium salt of the mercaptobenzothiazole in an aqueous solution.
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Synthesis routes and methods II

Procedure details

40 g (0.24 mol) of 2-mercaptobenzothiazole (MBT), 4 mg (0.02×10-3 mol) of copper (II) acetate, (Cu(OAc)2. H2O), 4.08 g (0.24 mol) of ammonia, and 120 g of isopropanol are placed in a glass autoclave equipped with a jacket for the circulation of a heating liquid, a thermometer, a pressure measuring device and a stirring device. The reaction mixture is heated to 70° C., stirred vigorously, and placed under an oxygen pressure of 4 bar. Absorption of oxygen is noted immediately and a precipitate, dibenzothiazyl disulfide (MBTS), is formed. After 6.5 hours the reaction is discontinued and the precipitate is filtered off, washed with isopropanol, and dried under a vacuum at 50° C. 37.8 g of a product are obtained in this manner. Upon elementary analysis, IR, NMR and MS, the product formed is found to correspond to dibenzothiazyl disulfide. The purity is found to be 100% upon chromatographic analysis (melting point 178° C.).
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40 g
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4 mg
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120 g
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Synthesis routes and methods III

Procedure details

A solution of 40 g (0.24 mol) of 2-mercaptobenzothiazole, 22.4 mg (0.1×10-3 mol) of Mn(OAc)2. 4H2O and 4.08 g (0.24 mol) of ammonia in 120 g of methanol is in the manner and reaction equipment described in Example 1 reacted with oxygen at an oxygen pressure of 4 bar and a reaction temperature of 55° C. After a reaction time of 3 hours, one obtains dibenzo thiazyl disulfide at a yield of 35.9 g, corresponding to 90.3% of theoretical. The conversion rate is determined to be 92.1%.
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40 g
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reactant
Reaction Step One
[Compound]
Name
Mn(OAc)2
Quantity
22.4 mg
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reactant
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4.08 g
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reactant
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120 g
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Synthesis routes and methods IV

Procedure details

Following the procedure of Example 24, 50 g (0.3 mole) of 2-mercaptobenzothiazole, 8 mg (0.04 mMole) of Cu(OAc)2.H2O, 40.8 g (2.4 moles) of ammonia and 300 g of water were heated to 50° C., intensively stirred and placed under an oxygen pressure of 4 bars. Uptake of oxygen was immediately recorded and a deposit of dibenzothiazolyl disulphide was formed. After a reaction time of 2.5 hours, the 2-mercaptobenzothiazole conversion amounted to 95.4% and the yield of dibenzothiazolyl disulphide to 94.1% of the theoretical yield (selectivity: 98.6%).
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50 g
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40.8 g
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0 (± 1) mol
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8 mg
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catalyst
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Quantity
300 g
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solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

A solution of 20 g of iodine and 115 g of potassium iodide in 400 ml of water is added dropwise to a solution of 30 g of 2-mercapto-benzothiazole and 1.6 g of sodium hydroxide in 800 ml of absolute ethanol. After completion of the addition, the mixture is stirred for 30 minutes at ambient temperature and the precipitate is then filtered off, washed with ethanol and then washed with ether.
Quantity
20 g
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reactant
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115 g
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reactant
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30 g
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reactant
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1.6 g
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reactant
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400 mL
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800 mL
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solvent
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2,2'-Dithiobisbenzothiazole
Reactant of Route 2
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2,2'-Dithiobisbenzothiazole
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2,2'-Dithiobisbenzothiazole
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2,2'-Dithiobisbenzothiazole
Reactant of Route 5
Reactant of Route 5
2,2'-Dithiobisbenzothiazole
Reactant of Route 6
2,2'-Dithiobisbenzothiazole

Citations

For This Compound
267
Citations
S Dhara, S Panda, GK Lahiri - Dalton Transactions, 2021 - pubs.rsc.org
Facile reduction of 2,2′-dithiobisbenzothiazole by the mediation of metal-to-ligand charge transfer or by internal reducing equivalent is demonstrated. It leads to various binding modes …
Number of citations: 4 pubs.rsc.org
BD Mabaso - 2021 - digiresearch.vut.ac.za
The ligand 2, 2-dithiobisbenzothiazole and it metal complexes have been a subject of interest in various fields but they have found to exhibit remarkable and prevalent biological and …
Number of citations: 0 digiresearch.vut.ac.za
DJ Banks, P Wiseman - Tetrahedron, 1968 - Elsevier
Thermal reactions of N-cyclohexylbenzothiazole-2-sulphenamide, alone and in admixture with 2-mercaptobenzothiazole, have been studied. Among the products is N-…
Number of citations: 13 www.sciencedirect.com
S Kanwar, SD Sharma - Bulletin of the Chemical Society of Japan, 2006 - journal.csj.jp
The disulfide reagents 2,2′-dithiobisbenzothiazole (MBTS) and 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide (Lawesson’s Reagent, LR) mediate the cyclization …
Number of citations: 16 www.journal.csj.jp
YC Cao, J Wang - Journal of the American Chemical Society, 2004 - ACS Publications
This paper reports a one-pot synthetic method for producing CdS nanocrystals. We have demonstrated that the nanocrystal nucleation and growth stages can be automatically …
Number of citations: 394 pubs.acs.org
DJ Banks, P Wiseman - Journal of Applied Chemistry, 1968 - Wiley Online Library
It has been shown that in the preparation of N‐cyclohexylbenzothiazole‐2‐sulphenamide by the reaction of 2‐mercaptobenzothiazole with cyclohexylamine in the presence of sodium …
Number of citations: 4 onlinelibrary.wiley.com
JJ D'Amico, AB Sullivan, K Boustany… - Rubber Chemistry …, 1973 - meridian.allenpress.com
The activities of the various cyclohexyldithio derivatives of thiazoles, benzoxazole and benzimidazole as accelerators may be correlated with their mass spectral fragmentation patterns. …
Number of citations: 9 meridian.allenpress.com
JS Parent, GDF White, DJ Thom… - Journal of Polymer …, 2003 - Wiley Online Library
The sulfuration and reversion products of brominated poly(isobutylene‐co‐isoprene) (BIIR) were characterized through the use of a model compound, brominated 2,2,4,8,8‐pentamethyl…
Number of citations: 42 onlinelibrary.wiley.com
RH Campbell, RW Wise - Rubber Chemistry and …, 1964 - meridian.allenpress.com
Several investigators have proposed mechanisms for the delayed action sulfur vulcanization of rubbers which postulate that a number of intermediate compounds containing fragments …
Number of citations: 159 meridian.allenpress.com
RA Hively, CW Wadelin - Rubber Chemistry and …, 1959 - meridian.allenpress.com
Since the amount of sulfur and accelerator added to a rubber stock affects the properties of the vulcanized stock, it is obviously desirable to know the amount of free sulfur in the …
Number of citations: 1 meridian.allenpress.com

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